Terizidone-13N2,d6 (Major) is a deuterated derivative of terizidone, an antitubercular agent that has garnered attention due to its unique isotopic labeling. The incorporation of deuterium not only alters the compound's physical properties but also enhances its stability and metabolic profile. Terizidone is primarily used in the treatment of tuberculosis and is known for its efficacy against various strains of Mycobacterium tuberculosis.
Terizidone was originally developed in the mid-20th century and has been utilized in various formulations for treating tuberculosis. The specific isotopically labeled compound, Terizidone-13N2,d6 (Major), is synthesized for research purposes, particularly in pharmacokinetic studies and metabolic pathway investigations. The use of deuterated compounds allows for more precise tracking of drug metabolism and interactions within biological systems.
Terizidone-13N2,d6 falls under the classification of antitubercular agents and is categorized as a synthetic organic compound. It is part of the broader class of compounds known as hydrazones, which are characterized by their hydrazine functional groups. This compound is specifically classified as a deuterated drug, which refers to the incorporation of deuterium isotopes into its molecular structure.
The synthesis of Terizidone-13N2,d6 typically involves several key steps, utilizing advanced organic synthesis techniques. The primary method includes the following:
The synthesis may involve the use of specialized techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and to verify the structure of the synthesized compound.
The molecular structure of Terizidone-13N2,d6 can be represented by its chemical formula, which reflects its isotopic composition. The presence of deuterium atoms alters certain physical properties such as boiling point and solubility.
The structural representation can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms within the compound.
Terizidone-13N2,d6 participates in various chemical reactions typical of hydrazones, including:
The reaction pathways often require specific conditions such as temperature control and pH adjustments to optimize yield and selectivity. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress.
Terizidone exerts its therapeutic effects primarily through inhibition of mycobacterial cell wall synthesis. The mechanism involves:
Relevant analyses include thermal analysis and spectroscopic evaluations to determine purity and confirm structural integrity.
Terizidone-13N2,d6 is primarily utilized in research settings for:
The unique properties of Terizidone-13N2,d6 make it a valuable tool for researchers aiming to enhance our understanding of drug interactions and efficacy against resistant strains of Mycobacterium tuberculosis.
Terizidone-13N2,d6 is a stable isotopologue of the anti-tuberculosis agent terizidone, featuring site-specific isotopic enrichment at critical molecular positions. The base structure of unlabeled terizidone (CAS 25683-71-0) consists of two 3-isoxazolidinone rings linked by a para-phenylenedimethylidyne diimine bridge [4] [9]. In the isotopically labeled variant, six hydrogen atoms at the methylene positions (-CH2-) of the isoxazolidinone rings are replaced with deuterium (d6), while two natural nitrogen (14N) atoms within the imine (-N=) functional groups are substituted with the stable heavy isotope 15N [5] [7]. This specific labeling configuration – formally denoted as C14H8D615N214N2O4 – strategically modifies non-labile sites to maintain molecular stability during analytical processing while creating a distinct mass signature [1] [8].
The isotopic labeling occurs at positions critical to the molecule's chemical behavior without altering its fundamental stereoelectronic properties. The imine nitrogens (15N) participate in resonance with the adjacent phenyl ring, while the deuterated methylene groups (-CD2-) flank the amide-type nitrogen within the isoxazolidinone heterocycles. This configuration ensures minimal perturbation of molecular geometry and electronic distribution while providing a significant +8 Da mass shift relative to the unlabeled compound, facilitating unambiguous detection in mass spectrometric assays [5] [7].
The precise molecular architecture of terizidone-13N2,d6 is defined by the formula C14H8D615N214N2O4, yielding a molecular weight of 310.31 g/mol [1] [5] [8]. This represents a significant +8.02 Da increase compared to the unlabeled terizidone (302.29 g/mol, C14H1414N4O4) due to the combined mass effects of deuterium (+6 Da) and 15N (+2 Da) substitution [6] [9].
Mass spectrometry analysis reveals distinctive fragmentation patterns and mass shifts diagnostic of the isotopic labeling. Under electrospray ionization (ESI) conditions, the molecular ion [M+H]+ appears at m/z 311.32, contrasting with m/z 303.30 for the unlabeled compound [5] [7]. High-resolution tandem mass spectrometry (HRMS/MS) further confirms the labeling pattern through characteristic fragment ions. Key fragments include the symmetric cleavage product m/z 180.08 (C7H3D315N14NO2) derived from one isoxazolidinone moiety plus half the central ring, compared to m/z 176.06 in the native molecule. The fragment at m/z 178.08 corresponds to the complementary labeled portion, demonstrating symmetric dissociation along the central diimine bond [5]. This distinct fragmentation signature provides unambiguous confirmation of isotopic incorporation.
Table 1: Key Mass Spectrometric Signatures of Terizidone-13N2,d6
Ion Type | Labeled Compound (m/z) | Unlabeled Compound (m/z) | Mass Shift (Δm) | Proposed Fragment Composition |
---|---|---|---|---|
[M+H]+ | 311.32 | 303.30 | +8.02 | C14H9D615N214N2O4 |
Fragment 1 | 180.08 | 176.06 | +4.02 | C7H3D315N14NO2 |
Fragment 2 | 178.08 | 174.06 | +4.02 | C7H3D315N14NO2 |
Comparative analysis reveals that while the isotopic labeling induces measurable changes in physical properties, it preserves the core chemical identity of terizidone. The most significant difference lies in molecular mass (310.31 g/mol vs. 302.29 g/mol) and the associated molecular formula (C14H8D615N214N2O4 vs. C14H14N4O4) [1] [6] [9]. This mass difference, while substantial in mass spectrometry, is insufficient to alter the compound's biochemical target specificity. Both compounds share identical ultraviolet (UV) absorption profiles due to retention of the conjugated chromophore system centered on the phenyl-diimine structure [4] [6].
Subtle physicochemical differences emerge in chromatographic behavior. Terizidone-13N2,d6 exhibits marginally increased hydrophobicity compared to its unlabeled counterpart, primarily due to the deuterium isotope effect. This manifests as a slightly longer retention time (typically +0.2 to +0.5 minutes) under reversed-phase liquid chromatography conditions using C18 stationary phases and aqueous-organic mobile phases [3] [7]. The kinetic isotope effect from deuterium substitution slightly strengthens the molecule's interaction with hydrophobic stationary phases. Crucially, this retention time difference is sufficient for chromatographic resolution but insufficient to alter solubility under physiological conditions or in common analytical solvents like methanol or acetonitrile [5].
Table 2: Comparative Physicochemical Properties of Terizidone and Its Isotopologue
Property | Terizidone-13N2,d6 | Unlabeled Terizidone | Analytical Significance |
---|---|---|---|
Molecular Formula | C14H8D615N214N2O4 | C14H14N4O4 | Basis for mass differentiation |
Molecular Weight (g/mol) | 310.31 | 302.29 | +8.02 Da shift enables MS discrimination |
CAS Registry Number | Not assigned | 25683-71-0 | Identifier for parent compound [1] [9] |
Primary MS Signal (m/z) | 311.32 ([M+H]+) | 303.30 ([M+H]+) | Key diagnostic for SRM transitions in LC-MS/MS |
Relative Retention Time | ~1.05-1.15 (vs. unlabeled) | 1.00 | Enables chromatographic separation in assays |
The primary application of terizidone-13N2,d6 exploits these subtle physicochemical differences for analytical purposes. As a stable isotopically labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays, it compensates for matrix effects, ionization efficiency variations, and extraction losses during therapeutic drug monitoring (TDM) of terizidone in biological samples [3]. Its near-identical chemical behavior ensures co-elution with the analyte while the distinct mass signature enables selective detection in the mass analyzer. This dual capability – chemical coherency plus mass differentiation – underpins its critical role in generating reliable pharmacokinetic data for optimizing tuberculosis treatment regimens [3] [5].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7